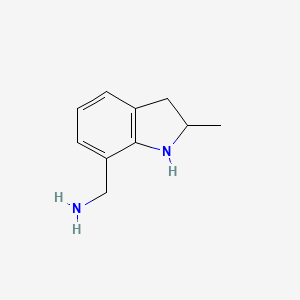

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” can be represented by the InChI string: InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” are influenced by their functional groups. The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Applications De Recherche Scientifique

Organocatalysis and Atropisomer Synthesis

- Application : Researchers have developed the first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers. These styrene derivatives were isolated with good to high yields and high diastereoselectivities. Chiral catalysts achieved moderate enantioselectivities .

Steroid Sulfatase Inhibition

- Application : Derivatives of 1,2,3,4-tetrahydrocarbazole were synthesized and evaluated in vitro for their steroid sulfatase inhibiting properties. The enzymatic test measured the inhibition of p-nitrocatechol sulfate formation. These derivatives show potential as inhibitors .

Gas Chromatography (GC) Applications

- Application : 1,2,3,4-tetrahydrocarbazole is relevant for GC and GC-MS analysis of hydrocarbon fuels and simulated distillation of heavy oils. Researchers use it to study hydrocarbon composition and quality .

Oxidation Reactions

Safety and Hazards

Safety information for “2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid” includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLAUQMHSAAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)

![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)

![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)

![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)